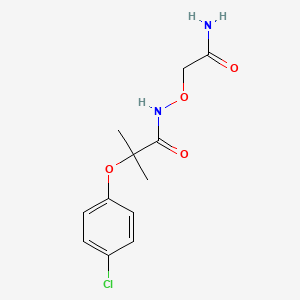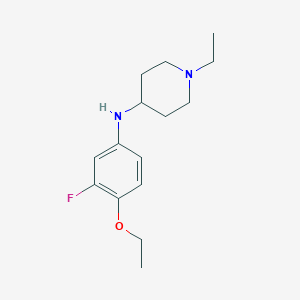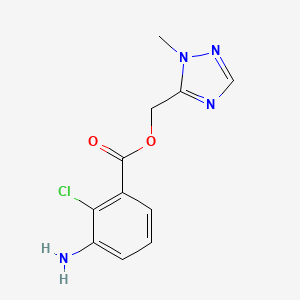![molecular formula C11H10ClFN2 B6642098 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of imidazole derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole is not fully understood, but it is believed to act through multiple pathways. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In animal models of cancer, 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been found to inhibit the growth of tumors and induce apoptosis in cancer cells. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been extensively studied in animal models and has shown promising results in various diseases. However, there are also some limitations to the use of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole in lab experiments. The mechanism of action of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole is not fully understood, which may hinder its development as a therapeutic agent. Additionally, more studies are needed to determine the optimal dosage and administration route of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole.
Zukünftige Richtungen
There are several future directions for the study of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole. Further studies are needed to fully understand the mechanism of action of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole and its potential use as a therapeutic agent. The development of more potent and selective 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole derivatives may also be explored. Additionally, more studies are needed to determine the optimal dosage and administration route of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole. The potential use of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole in combination with other therapeutic agents should also be explored. Finally, clinical trials are needed to determine the safety and efficacy of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole in humans.
Synthesemethoden
The synthesis of 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole involves the reaction of 2-chloro-3-fluorobenzyl chloride with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism and yields 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole as a white crystalline solid. This synthesis method is relatively simple and yields high purity 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. 1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[(2-chloro-3-fluorophenyl)methyl]-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2/c1-8-14-5-6-15(8)7-9-3-2-4-10(13)11(9)12/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDDTQXLZNWPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=C(C(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)

![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)

![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)

![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)


![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)
